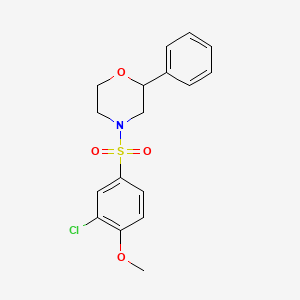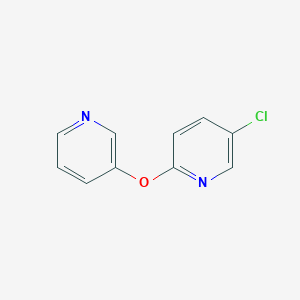![molecular formula C16H30N2O B6499702 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide CAS No. 953931-86-7](/img/structure/B6499702.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide, commonly known as CPM, is a cyclic amide compound that has a wide range of applications in scientific research. It is synthesized by the condensation of cyclopentylpiperidine and dimethylpropanamide, and has been used in a variety of studies in pharmacology, biochemistry, and physiology. CPM has also been used to study the effects of drugs on the body.
Mécanisme D'action
CPM is a cyclic amide compound that binds to a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. Binding to these receptors allows CPM to modulate the activity of these receptors, which in turn affects the body's response to drugs.
Biochemical and Physiological Effects
CPM has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to affect the body's response to drugs, such as opioids and sedatives.
Avantages Et Limitations Des Expériences En Laboratoire
CPM has several advantages for use in laboratory experiments. It is easily synthesized and is relatively inexpensive. It is also non-toxic, making it safe to use in laboratory experiments. However, CPM is not very stable when exposed to light or air, and it can break down quickly when exposed to these elements.
Orientations Futures
There are a number of potential future directions for the use of CPM in scientific research. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the body's metabolism. It could also be used to study the effects of drugs on the immune system. Additionally, CPM could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the endocrine system. Finally, CPM could be used to study the effects of drugs on the reproductive system.
Méthodes De Synthèse
The synthesis of CPM is a straightforward two-step process that involves the condensation of cyclopentylpiperidine and dimethylpropanamide. In the first step, cyclopentylpiperidine is reacted with dimethylpropanamide in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction produces the desired product, CPM, and an excess of dimethylpropanamide. In the second step, the excess dimethylpropanamide is removed by distillation, leaving the pure CPM.
Applications De Recherche Scientifique
CPM has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, CPM has been used to study the effects of drugs on the body. It has also been used in biochemistry to study the biochemical pathways involved in drug metabolism, and in physiology to study the physiological effects of drugs on the body.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-16(2,3)15(19)17-12-13-8-10-18(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQPGKFQRHTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)

![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6499657.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)
